molecular formula C15H13ClN2O3 B562454 N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide CAS No. 851319-32-9

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide

Cat. No. B562454
M. Wt: 304.73
InChI Key: LXOWFSQVADIHBG-UHFFFAOYSA-N
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Description

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, also known as N-Methyl-4-chloromethylbenzamide, is a synthetic compound with a wide range of applications. It is used in the synthesis of various chemicals, as a reagent in organic synthesis, and as a biochemical and physiological research tool. This compound has been studied extensively in the past few decades due to its versatility in various scientific fields.

Scientific Research Applications

Biodegradation and Environmental Applications

  • Biodegradation of Organophosphate Insecticides : A study by Bhushan et al. (2000) highlighted the biodegradation of 3-methyl-4-nitrophenol, a breakdown product of fenitrothion, an organophosphate insecticide. This compound is closely related to N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide in structure. Ralstonia sp. SJ98 was identified as capable of utilizing 3-methyl-4-nitrophenol for environmental decontamination.
  • Photoassisted Fenton Reaction for Pesticide Decomposition : Pignatello and Sun (1995) conducted a study on the decomposition of metolachlor and methyl parathion using a photoassisted Fenton reaction. This process could be relevant for the degradation of related compounds like N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide in water treatments Pignatello & Yunfu. Sun (1995).

Chemical Synthesis and Medicinal Chemistry

  • Synthesis of Nitrosubstituted Acyl Thioureas : Research by Tahir et al. (2015) involved synthesizing and characterizing new nitrosubstituted acylthioureas, including compounds with structures akin to N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide. These compounds exhibited potential anti-cancer properties Tahir et al. (2015).
  • Crystal Structure and Biological Activity : He et al. (2014) synthesized a compound similar to N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, investigating its crystal structure and antitumor activity. Such studies are crucial for understanding the potential medicinal applications of related compounds He et al. (2014).

Electrochemical Sensing and Detection

  • Detection of Toxic Organic Pollutants : Shah et al. (2017) developed an electrochemical sensing platform based on gold-copper alloy nanoparticles for detecting nitro aromatic toxins, a category that could include compounds like N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide Shah et al. (2017).

Additional Applications

  • Synthesis of Chlorantraniliprole : Yi-fen et al. (2010) used 3-Methyl-2-nitrobenzoic acid, a compound related to N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide, in synthesizing chlorantraniliprole, showcasing the compound's relevance in creating new chemical entities Yi-fen et al. (2010).

properties

IUPAC Name

4-(chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-2-7-13(8-14(10)18(20)21)17-15(19)12-5-3-11(9-16)4-6-12/h2-8H,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOWFSQVADIHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652651
Record name 4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methyl-3-nitrophenyl)-4-chloromethylbenzamide

CAS RN

851319-32-9
Record name 4-(Chloromethyl)-N-(4-methyl-3-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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